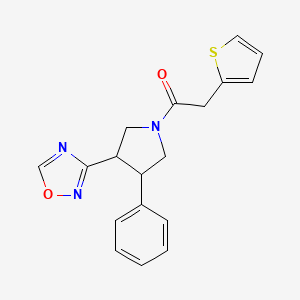
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as OPE, is an organic compound that has gained attention in the scientific community due to its unique properties and potential applications. OPE is a synthetic compound that was first synthesized in 2011 by researchers at the University of California, San Diego. Since then, OPE has been the subject of numerous scientific studies, with researchers exploring its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Oxadiazole derivatives have shown significant antimicrobial activity. Studies have synthesized new oxadiazole compounds derived from phenylpropionohydrazides, demonstrating their effectiveness against bacterial strains like S. aureus and P. aeruginosa, with specific compounds showing enhanced activity due to para-substitution on the phenyl ring (Fuloria et al., 2009). Additionally, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and its derivatives were synthesized, exhibiting significant antimicrobial activity with MIC values ranging from 30.2 - 43.2 μg cm-3, indicating the potential for 1,3,4-oxadiazole nucleus to increase antimicrobial activity (Salimon et al., 2011).
Antiviral Applications
Oxadiazole compounds have also been identified as potent inhibitors of HIV-1 replication. Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were synthesized and found to inhibit HIV-1 replication, with specific derivatives showing promising activity and low cytotoxicity (Che et al., 2015). Another study synthesized new oxadiazoles bearing thiophene, thiazole, coumarin, pyridine, and pyridazine derivatives, showing potential antiviral activity against various viruses, indicating the broad-spectrum antiviral potential of oxadiazole derivatives (Albratty et al., 2019).
Anticancer Applications
The synthesis of oxadiazole derivatives has been directed towards anticancer applications as well. Compounds such as 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone and its derivatives were synthesized and showed promising antitumor activities against MCF-7 tumor cells, suggesting the potential use of oxadiazole derivatives as anti-breast cancer agents (Mahmoud et al., 2021). Another study synthesized and characterized novel derivatives of 1,3,4-oxadiazole compounds, which displayed good cytotoxicity on Caco-2 cell lines, indicating their potential as effective anticancer agents (Adimule et al., 2014).
Optoelectronic and Sensing Applications
Oxadiazole derivatives have been explored for their optoelectronic properties and sensing capabilities. Photophysical and computational studies on thiophene substituted 1,3,4-oxadiazole derivatives highlighted their potential in photonic, sensor, and optoelectronic devices due to their favorable electronic properties (Naik et al., 2019). Furthermore, fluorescence quenching studies of thiophene substituted oxadiazoles for aniline sensing demonstrated their potential as sensors for detecting aniline through fluorescence quenching mechanisms, showcasing the versatile applications of oxadiazole derivatives beyond pharmaceutical uses (Naik & Khazi, 2018).
Propiedades
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(9-14-7-4-8-24-14)21-10-15(13-5-2-1-3-6-13)16(11-21)18-19-12-23-20-18/h1-8,12,15-16H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFKXHIANVURSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CC2=CC=CS2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2799740.png)
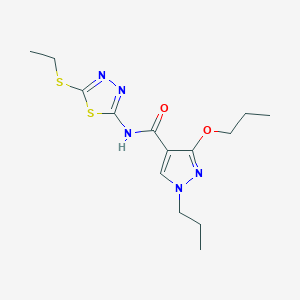
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide](/img/structure/B2799742.png)
![2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2799744.png)
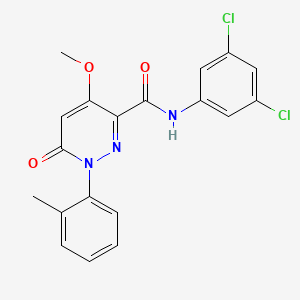
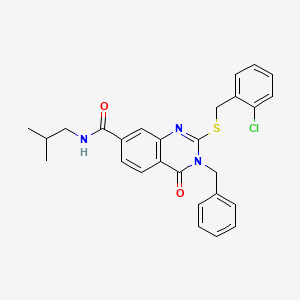
![8-(azepan-1-ylsulfonyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2799749.png)
![Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2799750.png)
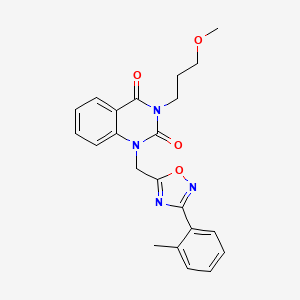
![4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B2799753.png)
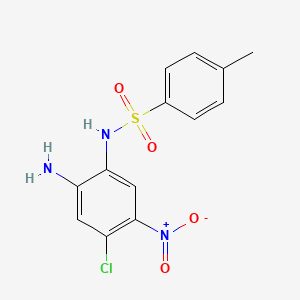
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799758.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2799760.png)
